alpha-CIS-BERGAMOTENE

Description

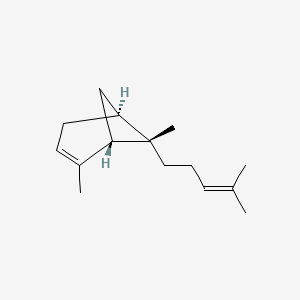

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFCQPIMVLNIU-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]2C[C@@H]1[C@@]2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037120, DTXSID301336980 | |

| Record name | alpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-αlpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18252-46-5, 23971-87-1 | |

| Record name | alpha-cis-Bergamotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-αlpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CIS-BERGAMOTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTF86SPQ4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Structural Elucidation of α-cis-Bergamotene

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. Sesquiterpenes, such as α-cis-bergamotene, represent a class of compounds with significant biological and commercial interest, found in the essential oils of numerous plants.[1][2] This guide provides an in-depth, technically-focused narrative on the definitive determination of the chemical structure of α-cis-bergamotene (IUPAC name: (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene).[3] Moving beyond a simple recitation of data, this document illuminates the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical process of assembling a molecular puzzle. We will detail the synergistic application of mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and chiral chromatography to arrive at an unambiguous structural and stereochemical assignment.

Introduction: The Bergamotene Isomers

Bergamotenes are a group of bicyclic sesquiterpenes with the molecular formula C15H24.[1] They exist as structural isomers (α- and β-bergamotene, differing in the position of an endocyclic or exocyclic double bond, respectively) and as stereoisomers (cis and trans).[1] α-cis-Bergamotene is a notable constituent of various plant essential oils, including bergamot, carrot, and lime.[1][4] The precise characterization of such isomers is critical, as subtle changes in structure and stereochemistry can lead to profound differences in biological activity and olfactory properties. This guide focuses on the logical workflow employed to solve the specific structural puzzle of the α-cis isomer.

Elucidation Workflow: A Multi-faceted Approach

The determination of a novel chemical structure is not a linear process but an integrated workflow. Each analytical step provides a piece of the puzzle, and the true power lies in synthesizing these disparate data points into a coherent whole. The causality behind this workflow is paramount: we begin with broad questions about composition and move towards increasingly fine details of connectivity and spatial arrangement.

Caption: Overall workflow for the structure elucidation of α-cis-bergamotene.

Phase 1: Molecular Formula and Mass Spectrometry

Objective: To determine the molecular weight and elemental composition of the analyte.

The first step post-isolation is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this task.

-

Experimental Result: The electron ionization (EI) mass spectrum of the purified compound shows a molecular ion peak (M⁺) at an m/z of 204.1878.

-

Causality & Interpretation: This experimentally determined mass corresponds to a molecular formula of C15H24 (calculated mass: 204.1878), which is consistent with a sesquiterpene hydrocarbon.[3] The degree of unsaturation is calculated as 4, suggesting the presence of rings and/or double bonds.

The fragmentation pattern in EI-MS provides the first clues about the carbon skeleton. While complex, sesquiterpenes with a bicyclo[3.1.1]heptane (pinane-type) core often exhibit characteristic fragmentation pathways. The loss of fragments corresponding to the side chain can suggest a core-and-appendage structure.

Phase 2: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity of atoms in a molecule.

One-Dimensional NMR (¹H and ¹³C)

Objective: To identify the chemical environments of all hydrogen and carbon atoms.

-

¹H NMR: The proton spectrum reveals the types of protons present. Key signals include those in the olefinic region (δ ~5.0-5.5 ppm), indicating C=C double bonds, and multiple signals in the aliphatic region (δ ~1.0-2.5 ppm), along with distinct methyl singlets and doublets.

-

¹³C NMR & DEPT: The carbon spectrum identifies the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial here, as it differentiates between CH3, CH2, CH, and quaternary carbons. For a C15H24 structure, we expect to find 15 carbon signals. The spectrum confirms the presence of four sp² carbons (two C and two CH) and eleven sp³ carbons (three CH3, four CH2, two CH, and two C).

| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | DEPT |

| C1 | ~45.5 | ~2.05 | m | CH |

| C2 | ~145.0 | ~5.25 | br s | C |

| C3 | ~118.5 | ~2.20 | m | CH |

| C4 | ~31.8 | ~2.35 | m | CH2 |

| C5 | ~41.0 | ~2.00 | m | CH |

| C6 | ~40.5 | - | - | C |

| C7 | ~31.5 | ~2.15 | m | CH2 |

| C8 | ~38.0 | ~1.95 | t | CH2 |

| C9 | ~24.5 | ~2.10 | q | CH2 |

| C10 | ~124.5 | ~5.10 | t | CH |

| C11 | ~131.5 | - | - | C |

| C12 | ~25.7 | ~1.70 | s | CH3 |

| C13 | ~17.6 | ~1.60 | s | CH3 |

| C14 | ~22.5 | ~1.05 | s | CH3 |

| C15 | ~21.0 | ~1.65 | s | CH3 |

| Note: These are typical, representative chemical shift values. Actual values may vary slightly based on solvent and experimental conditions. |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Objective: To assemble the carbon skeleton by identifying through-bond correlations.

2D NMR experiments are the linchpin of structure elucidation. They transform the list of chemical shifts into a connected molecular graph.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[5] It allows us to trace out proton networks. For example, a COSY correlation would be observed between the protons on C9 and the olefinic proton on C10, establishing the end of the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It definitively links the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.[6] This allows for the connection of all molecular fragments, especially across quaternary carbons.

Key HMBC Correlations for α-cis-Bergamotene:

-

Connecting the Side Chain: Protons of the C12 and C13 methyl groups show correlations to both C10 and the quaternary C11, confirming the isobutenyl group. Protons on C9 correlate to C10 and C11.

-

Linking Side Chain to Ring: Crucially, protons on the C8 methylene group show a correlation to the quaternary carbon C6 of the bicyclic system. This unambiguously fastens the side chain to the ring at this position.

-

Defining the Bicyclic Core: The methyl protons at C14 show correlations to C1, C5, and C6, locking its position. The vinyl methyl protons at C15 correlate to C1, C2, and C3, placing the endocyclic double bond.

Caption: Key HMBC correlations used to assemble the α-cis-bergamotene structure.

Phase 3: Stereochemical Assignment

Objective: To determine the relative and absolute 3D arrangement of the atoms.

Relative Stereochemistry (NOESY)

With the planar structure established, the final piece of the puzzle is the stereochemistry. The distinction between cis and trans isomers is determined by the relative orientation of the side chain to the bicyclic ring system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For α-cis-bergamotene, the defining NOE correlation is between one of the protons on the C8 methylene group (the first carbon of the side chain) and the bridgehead proton on C5. This through-space interaction is only possible if the side chain is on the same face of the bicyclic system as the C5 proton, confirming the cis (or endo) configuration.

Absolute Stereochemistry (Chiral Analysis)

The final step is to determine which enantiomer is present.

-

Chiral Gas Chromatography (GC): By using a GC column with a chiral stationary phase, it is possible to separate the enantiomers of α-cis-bergamotene.[7][8] The retention time of the natural product can then be compared to that of authentic, synthetically prepared standards of known absolute configuration (e.g., (1S,5S,6S) and (1R,5R,6R)). This comparison provides the final, unambiguous assignment of the absolute stereochemistry.

Experimental Protocols

Protocol 1: 2D NMR Data Acquisition (Generic)

-

Sample Preparation: Dissolve ~5-10 mg of purified α-cis-bergamotene in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum to reference the chemical shifts (TMS at 0 ppm) and determine pulse widths.

-

COSY: Run a gradient-selected COSY (gCOSY) experiment. Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

-

HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to ~145 Hz.

-

HMBC: Run a gradient-selected HMBC experiment. Set the long-range coupling constant (ⁿJCH) to 8-10 Hz to optimize for 2- and 3-bond correlations.

-

Data Processing: Process all 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.

Protocol 2: Chiral GC-MS Analysis

-

Column: Install a chiral capillary column (e.g., a cyclodextrin-based stationary phase like beta-DEX™) in a GC-MS system.

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the isolated α-cis-bergamotene in a volatile solvent like hexane. Prepare similar solutions of the enantiomeric standards.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow (~1 mL/min).

-

Oven Program: Start at 60 °C, hold for 2 min, then ramp at 3-5 °C/min to 220 °C.

-

Split Ratio: 50:1.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Inject the samples and compare the retention times of the enantiomers in the standard mixture to the single peak obtained for the natural isolate to assign its absolute configuration.

Conclusion

References

-

The Good Scents Company. (n.d.). alpha-bergamotene. Retrieved from [Link]

-

Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429303, alpha-CIS-BERGAMOTENE. Retrieved from [Link]

-

Gibson, T. W., & Erman, W. F. (1969). Total synthesis of racemic .alpha.-trans- and .alpha.-cis-bergamotene and .alpha.-pinene. Journal of the American Chemical Society, 91(17), 4771–4778. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB006612). Retrieved from [Link]

-

El-Sayed, M., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cis-alpha-bergamotene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91753502. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Erman, W. F. (1967). Synthesis of racemic .alpha.-trans- and .beta.-trans-bergamotene. Journal of the American Chemical Society, 89(15), 3828–3841. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Papachristos, D. P., et al. (2020). High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector. Molecules, 25(11), 2645. Retrieved from [Link]

-

El-azab, W. I. M. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

Sources

- 1. Bergamotene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. cis-alpha-bergamotene, 18252-46-5 [thegoodscentscompany.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 7. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispec.co.th [scispec.co.th]

An In-depth Technical Guide to the Biosynthesis of α-cis-Bergamotene in Plants

This guide provides a comprehensive technical overview of the biosynthesis of α-cis-bergamotene, a bicyclic sesquiterpenoid of significant interest in the fields of chemical ecology, pharmacology, and the flavor and fragrance industry. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, enzymatic mechanisms, regulatory networks, and field-proven methodologies pertinent to the study and engineering of this valuable plant secondary metabolite.

Introduction: The Significance of α-cis-Bergamotene

α-cis-Bergamotene (CAS 18252-46-5) is a volatile C15 isoprenoid belonging to the vast class of sesquiterpenes.[1] These compounds are fundamental to plant biology, acting as defense agents against herbivores and pathogens, attracting pollinators, and participating in plant-plant communication.[2][3] While its isomer, α-trans-bergamotene, is often more abundant, α-cis-bergamotene is a notable component of the essential oils of various plants, such as Anisochilus carnosus, contributing to their unique aromatic profiles.[4] The biological activities of bergamotene isomers, including anti-inflammatory, antimicrobial, and antioxidant effects, underscore their potential for pharmaceutical and nutraceutical applications.[5]

Understanding the biosynthesis of α-cis-bergamotene is paramount for harnessing its potential. This involves elucidating the metabolic route from primary metabolites to the final complex structure, identifying the specific enzymes that catalyze each step, and uncovering the intricate regulatory mechanisms that control its production.

The Core Biosynthetic Pathway: From Central Metabolism to a Sesquiterpene Scaffold

The synthesis of all sesquiterpenes, including α-cis-bergamotene, begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are predominantly generated via the cytosolic mevalonic acid (MVA) pathway.[6]

The Mevalonic Acid (MVA) Pathway: Supplying the Precursors

The MVA pathway converts acetyl-CoA into IPP and DMAPP. A key rate-limiting step in this pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[6] Upregulating this enzyme is a common and effective strategy in metabolic engineering to boost the production of downstream terpenoids.[6]

The C5 units are sequentially condensed to form larger prenyl pyrophosphates. Specifically for sesquiterpenes, two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPS) to yield the central C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[6][7] This linear molecule is the final substrate for the vast diversification of sesquiterpene structures.

Caption: Conversion of FPP to α-cis-Bergamotene by a Terpene Synthase.

Genetic Regulation: Controlling the Flow of Metabolism

The production of α-cis-bergamotene is not constitutive but is tightly regulated at the genetic level, allowing the plant to produce the compound in specific tissues, at particular developmental stages, or in response to environmental cues.

-

Transcriptional Control : The expression of TPS genes is a primary point of regulation. Studies have shown that transcription factors, such as the SPL family (which are themselves regulated by microRNA miR156), can directly bind to the promoters of TPS genes to activate their expression in an age-dependent manner. [8][9]* Inducible Expression : Biosynthesis is often induced by external stimuli. Herbivore attack or treatment with the plant hormone jasmonic acid (or its volatile methyl ester) can lead to a dramatic upregulation of TPS gene expression and subsequent emission of volatile terpenes as a defense mechanism. [10]* Tissue-Specific Expression : The expression of a single TPS gene can be differentially regulated in various plant tissues to serve distinct ecological functions. For instance, the sesquiterpene synthase NaTPS38 in Nicotiana attenuata is expressed in flowers to produce (E)-α-bergamotene for pollinator attraction, while its expression in leaves is induced by herbivory for defense. [3]

Caption: Key regulatory inputs controlling bergamotene synthase gene expression.

Experimental Methodologies: A Practical Guide

Validating the biosynthetic pathway and its components requires a systematic experimental approach. The following protocols outline the core workflow for identifying and characterizing the enzyme responsible for α-cis-bergamotene synthesis.

Protocol 1: Identification and Cloning of a Candidate α-cis-Bergamotene Synthase Gene

Causality: To isolate the gene responsible for α-cis-bergamotene synthesis, we target tissues where the compound is actively produced. The cloning strategy leverages the highly conserved amino acid motifs found across the plant TPS family to amplify related sequences from our target species.

Methodology:

-

Plant Material Selection: Select a plant species known to produce α-cis-bergamotene (e.g., Anisochilus carnosus). [4]Collect tissue with high concentrations of the compound, such as glandular trichomes, flowers, or young leaves.

-

RNA Extraction & cDNA Synthesis: Extract total RNA from the selected tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). Verify RNA integrity. Synthesize first-strand cDNA using an oligo(dT) primer and a reverse transcriptase.

-

Degenerate PCR: Design degenerate primers targeting conserved regions in plant sesqui-TPS genes (e.g., the DDxxD and NSE/DTE motifs). Perform PCR on the synthesized cDNA to amplify a partial TPS fragment.

-

Sequence and Verify: Clone the resulting PCR products into a TA cloning vector and sequence multiple clones. Use BLASTx to confirm that the translated sequences show high homology to known sesquiterpene synthases.

-

Full-Length Sequence Acquisition (RACE): Use the partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE). Perform RACE-PCR to obtain the full open reading frame (ORF) of the candidate gene.

-

Final Assembly: Assemble the 5' and 3' RACE fragments with the initial partial sequence to generate the full-length cDNA sequence of the candidate bergamotene synthase.

Protocol 2: Heterologous Expression and Functional Characterization

Causality: To definitively prove the function of the cloned gene, it must be expressed in a system that lacks endogenous terpene synthesis, such as E. coli. The recombinant protein can then be purified and tested for its ability to convert FPP into α-cis-bergamotene. This self-validating step directly links the gene to its enzymatic product.

Methodology:

-

Expression Vector Cloning: Amplify the full ORF of the candidate gene with primers that add appropriate restriction sites. Clone the ORF into a bacterial expression vector (e.g., pET-28a(+)), which typically adds a His-tag for purification.

-

Bacterial Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Harvest the bacterial cells, lyse them, and purify the recombinant His-tagged protein using Nickel-NTA affinity chromatography. Confirm protein purity and size using SDS-PAGE.

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Add a known amount of the purified recombinant protein to the buffer.

-

Initiate the reaction by adding the substrate, (2E,6E)-farnesyl pyrophosphate (FPP).

-

Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products.

-

Incubate the reaction (e.g., at 30°C for 1-2 hours).

-

-

Product Extraction: Vigorously mix the reaction tube and centrifuge to separate the phases. Carefully collect the organic layer containing the terpene products for analysis.

Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying volatile compounds. [11]It separates the components of the complex product mixture from the enzyme assay, and the mass spectrometer provides a molecular fingerprint for each component. Comparing this data to an authentic chemical standard provides definitive product identification.

Methodology:

-

Sample Injection: Inject 1 µL of the organic extract from the enzyme assay into the GC-MS system.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) suitable for terpene analysis. Program the GC oven with a temperature gradient to separate the compounds based on their boiling points and column affinity.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The detector records the mass-to-charge ratio of these fragments.

-

Data Analysis:

-

Identify the peak corresponding to the enzymatic product.

-

Compare the resulting mass spectrum with a library database (e.g., NIST) and, most importantly, with the mass spectrum of an authentic α-cis-bergamotene standard run under the same conditions.

-

Confirm the identity by comparing the Linear Retention Index (LRI) of the product peak with the known LRI for α-cis-bergamotene on the specific column used. [12]

Table 1: Example GC-MS parameters for sesquiterpene analysis.Parameter Typical Value Rationale Injector Temperature 250 °C Ensures rapid volatilization of analytes. Carrier Gas Helium Inert gas providing good chromatographic efficiency. Column Type DB-5ms (30 m x 0.25 mm x 0.25 µm) A common non-polar column for general terpene analysis. Oven Program 40°C (2 min), then 5°C/min to 240°C A slow ramp allows for good separation of isomeric terpenes. Ion Source Temp. 230 °C Standard temperature for electron ionization. Mass Range (Scan) 40-350 amu Covers the expected mass fragments of sesquiterpenes.

-

Metabolic Engineering for Enhanced Production

Leveraging the knowledge of its biosynthesis, the production of α-cis-bergamotene can be significantly enhanced in both native plants and heterologous systems like tobacco or yeast. [13] Core Strategies:

-

Overexpression of the Synthase: Introducing additional copies of the specific α-cis-bergamotene synthase gene under the control of a strong constitutive promoter increases the amount of the final enzyme, pulling flux from the FPP pool towards the desired product.

-

Boosting Precursor Supply: Overexpressing a rate-limiting enzyme in the MVA pathway, such as a truncated HMGR (tHMGR), increases the total pool of FPP available for the bergamotene synthase to act upon. [6]3. Combined "Push-and-Pull" Approach: The most effective strategy often involves combining the above: simultaneously overexpressing both the synthase ("pull") and an upstream pathway enzyme like HMGR ("push"). This coordinated approach can lead to synergistic increases in final product yield. [6]

Engineering Strategy Target Organism Typical Fold Increase (Sesquiterpenes) Reference Overexpression of TPS Nicotiana attenuata 2 to 25-fold [10] Co-expression of TPS and FPS/HMGR Nicotiana tabacum >100-fold [6] Table 2: Representative yield improvements from metabolic engineering of sesquiterpenes.

Caption: Workflow for metabolic engineering of α-cis-bergamotene production.

Conclusion and Future Perspectives

The biosynthesis of α-cis-bergamotene in plants is a finely tuned process orchestrated by a specific terpene synthase acting on the central precursor FPP, under complex genetic and environmental regulation. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of the enzymes and genes involved. This knowledge is not merely academic; it forms the foundation for the metabolic engineering of plants and microorganisms to create sustainable sources of this high-value chemical. Future research will likely focus on discovering novel bergamotene synthases with unique product profiles, further dissecting the transcriptional control networks, and optimizing production in scalable heterologous systems, thereby unlocking the full potential of α-cis-bergamotene for industrial and pharmaceutical applications.

References

-

Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition, 63(29), 9849-9865. [Link]

-

Zhang, Y., et al. (2019). Production of santalenes and bergamotene in Nicotiana tabacum plants. PLoS ONE, 14(1), e0210295. [Link]

-

Grokipedia. Exo-alpha-bergamotene synthase. [Link]

-

Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, 4th Edition. Allured Publishing Corporation. [Link]

-

Gou, J., et al. (2020). Progressive regulation of sesquiterpene biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-targeted SPL transcription factors. Molecular Plant, 13(5), 768-782. [Link]

-

Tissier, A. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Planta, 259(3), 44. [Link]

-

Dugo, P., et al. (2012). Characterization of cold-pressed and processed bergamot oils by GC-FID, GC-MS, GC-C-IRMS, enantio-GC, MDGC, HPLC, HPLC-MS-IT-TOF. Journal of Separation Science, 35(14), 1827-1837. [Link]

-

Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. PubMed, 36876517. [Link]

-

Yuan, J. S., et al. (2016). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science, 7, 1691. [Link]

-

NIST. (2025). cis-α-Bergamotene. NIST Chemistry WebBook. [Link]

-

Li, B., et al. (2023). Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae. Horticulture Research, 10(11), uhad203. [Link]

-

Wikipedia. Exo-alpha-bergamotene synthase. [Link]

-

Chen, X., et al. (2021). Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. Molecules, 26(23), 7356. [Link]

-

NIST. cis-α-Bergamotene. NIST Chemistry WebBook. [Link]

-

Chandra, S., et al. (2024). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 25(1), 583. [Link]

-

Schipilliti, L., et al. (2011). Authentication of Bergamot Essential Oil by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometer (GC-C-IRMS). Journal of Essential Oil Research, 23(4), 54-63. [Link]

-

IUBMB. EC 4.2.3.81. IUBMB Enzyme Nomenclature. [Link]

-

FooDB. Compound alpha-cis-bergamotene (FDB006612). [Link]

-

Zhou, W., et al. (2017). Tissue-Specific Emission of (E)-α-Bergamotene Helps Resolve the Dilemma When Pollinators Are Also Herbivores. Current Biology, 27(9), 1336-1341. [Link]

-

Gou, J., et al. (2020). Progressive Regulation of Sesquiterpene Biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-Targeted SPL Transcription Factors. ResearchGate. [Link]

-

Life Science with KMD. (2020). PLANT METABOLIC ENGINEERING. YouTube. [Link]

-

Agilent Technologies. (2024). Analysis of Essential Oils Using a Comprehensive GCxGC with a Reverse Flow Modulator Combined with High Resolution GC/MS. [Link]

-

NIST. cis-α-Bergamotene. NIST Chemistry WebBook. [Link]

Sources

- 1. cis-α-Bergamotene [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tissue-Specific Emission of (E)-α-Bergamotene Helps Resolve the Dilemma When Pollinators Are Also Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of santalenes and bergamotene in Nicotiana tabacum plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Progressive regulation of sesquiterpene biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-targeted SPL transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. cis-α-Bergamotene [webbook.nist.gov]

- 13. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications [mdpi.com]

natural occurrence of alpha-cis-bergamotene in essential oils

An In-depth Technical Guide to the Natural Occurrence of α-cis-Bergamotene in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-cis-Bergamotene is a bicyclic sesquiterpene found as a constituent in the essential oils of numerous plant species. This technical guide provides a comprehensive overview of its natural occurrence, chemical properties, biosynthesis, and analytical characterization. We delve into the methodologies for its extraction and identification, and discuss its known biological activities and potential applications. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, offering both theoretical insights and practical protocols.

Introduction to α-cis-Bergamotene: A Sesquiterpene of Interest

α-cis-Bergamotene is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] As a member of the bergamotene isomer group, it is characterized by a bicyclo[3.1.1]hept-2-ene skeleton.[2] The "cis" designation refers to the stereochemistry at the ring junction, a feature that, along with its enantiomeric form, influences its biological activity and aroma profile.[1] This compound contributes to the complex fragrance of many essential oils, often imparting soft citrus-woody and tea-like notes.[3][4] While its trans isomer is often more abundant, α-cis-bergamotene is a significant phytochemical marker in various plant species and an active area of research for its potential pharmacological properties.

Chemical and Physical Properties:

-

Molecular Formula: C₁₅H₂₄[1]

-

Molecular Weight: 204.35 g/mol [4]

-

Class: Sesquiterpene, Polycyclic Olefin[2]

-

Appearance: Colorless to pale yellow liquid[4]

-

Solubility: Soluble in alcohol and oils; insoluble in water[4]

-

Boiling Point: 253-254°C[4]

Natural Distribution of α-cis-Bergamotene in the Plant Kingdom

α-cis-Bergamotene is distributed across a diverse range of plant families. Its presence is particularly noted in the essential oils extracted from leaves, fruits, seeds, and aerial parts of various species. The concentration of α-cis-bergamotene can vary significantly based on the plant's genetics, geographical location, harvesting time, and the extraction method employed. Below is a summary of notable plant sources.

| Plant Species | Family | Plant Part Used | α-cis-Bergamotene Content (%) | Extraction Method | Reference |

| Schisandra chinensis | Schisandraceae | Berries (without seeds) | 10.79 | Steam Distillation | [5] |

| Anisochilus carnosus | Lamiaceae | Aerial Parts | 10.2 | Hydrodistillation | [5] |

| Cuminum cyminum | Apiaceae | Not Specified | 2.46 | Hydrodistillation | [5] |

| Schinus polygamus | Anacardiaceae | Leaves | 0.8 | Solid Phase Microextraction | [5] |

| Citrus bergamia | Rutaceae | Fruit Peel | 0.017-0.048 | Not Specified | [6] |

| Daucus carota | Apiaceae | Seed | 1.08 | Not Specified | [6] |

Other reported sources include Turkish citrus leaf (Citrus sp.), Humulus lupulus (Hops), and Perilla frutescens.[7][8] The variability in concentration underscores the importance of rigorous analytical validation when investigating this compound for specific applications.

The Biosynthetic Pathway of α-cis-Bergamotene

Like all sesquiterpenes, α-cis-bergamotene originates from the isoprenoid biosynthetic pathway. The universal C₅ precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

The key steps leading to α-cis-bergamotene are:

-

Farnesyl Pyrophosphate (FPP) Synthesis: Three C₅ units (two IPP and one DMAPP) are sequentially condensed to form the C₁₅ intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

-

Cyclization: The linear FPP molecule undergoes a complex cyclization reaction catalyzed by a specific terpene synthase. For α-cis-bergamotene, an enzyme such as (-)-endo-alpha-bergamotene synthase facilitates the formation of the characteristic bicyclic pinane-type skeleton from FPP.[1] The conformation of FPP within the enzyme's active site dictates the resulting stereochemistry of the product.

Sources

- 1. Bergamotene - Wikipedia [en.wikipedia.org]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. Alpha-bergamotene Supplier | Citrus Woody Aroma Chemical [chemicalbull.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. researchgate.net [researchgate.net]

- 6. cis-alpha-bergamotene, 18252-46-5 [thegoodscentscompany.com]

- 7. alpha-CIS-BERGAMOTENE|lookchem [lookchem.com]

- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-cis-Bergamotene (CAS 18252-46-5)

Abstract

α-cis-Bergamotene (CAS 18252-46-5) is a bicyclic sesquiterpene and a notable constituent of various plant essential oils. As a member of the bergamotene family of isomers, it contributes to the characteristic aroma of many botanicals and possesses a range of biological activities that are of increasing interest to the scientific community. This guide provides a comprehensive technical overview of α-cis-bergamotene, consolidating its chemical and physical properties, spectroscopic profile, natural origins, and methods for its isolation and synthesis. Furthermore, it delves into its known biological effects, including its potential as an antimicrobial and anti-inflammatory agent, and outlines key safety considerations. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Identity and Structure

α-cis-Bergamotene is one of several isomers of bergamotene, which all share the molecular formula C₁₅H₂₄ and a molar mass of approximately 204.36 g/mol .[1][2] Structurally, it is classified as a bicyclic sesquiterpene. The IUPAC name for the specific enantiomer (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene is commonly associated with the naturally occurring (-)-endo-α-bergamotene.[2]

The core of its structure is a bicyclo[3.1.1]hept-2-ene skeleton, substituted at positions 2 and 6 with methyl groups and at position 6 with a 4-methylpent-3-enyl group.[1] The "cis" designation refers to the stereochemical relationship at the bridgehead carbons.

Key Identifiers:

-

Chemical Name: α-cis-Bergamotene

-

CAS Number: 18252-46-5[3]

-

Molecular Formula: C₁₅H₂₄[1]

-

IUPAC Name: (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene[2]

-

Synonyms: cis-α-Bergamotene, (-)-endo-α-bergamotene, (Z)-α-Bergamotene[3]

Caption: 2D structure of α-cis-bergamotene.

Physicochemical Properties

The physicochemical properties of α-cis-bergamotene are characteristic of a lipophilic, volatile sesquiterpene. While experimental data for this specific isomer is limited, predictions and data from closely related isomers provide valuable insights.

| Property | Value | Source |

| Appearance | Neat / Pale green clear liquid (estimated) | [4][5] |

| Boiling Point | 259.5 ± 7.0 °C (Predicted) | [4] |

| Density | 0.881 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | 0.02985 mg/L at 25 °C (Estimated) | [5] |

| logP (Octanol/Water) | 4.8 (Estimated) | [4] |

| Vapor Pressure | 0.021 mmHg at 25 °C (Estimated for α-bergamotene) | [5] |

| Flash Point | 100.56 °C (213.00 °F) (Tag Closed Cup, for α-bergamotene) | [5] |

Spectroscopic Analysis

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of α-cis-bergamotene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for identifying α-cis-bergamotene in complex mixtures like essential oils. The compound's identity is confirmed by its retention index (Kovats index) and mass spectrum.

-

Kovats Retention Index (non-polar column): A range of values has been reported, typically between 1414 and 1459 on standard non-polar phases like DB-5.[2] This variation can be attributed to differences in GC column specifications and temperature programming.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR dataset for α-cis-bergamotene is not available in the aggregated search results, general features can be inferred from its structure.

-

¹H-NMR: The spectrum would be expected to show signals in the olefinic region corresponding to the protons on the two double bonds. Multiple signals in the aliphatic region would represent the complex, coupled protons of the bicyclic system and the side chain. Distinct singlets and doublets for the methyl groups would also be present.

-

¹³C-NMR: The spectrum would display 15 distinct carbon signals, including four in the olefinic region (approx. 110-150 ppm) and eleven in the aliphatic region, corresponding to the methyl, methylene, methine, and quaternary carbons of the structure.

Infrared (IR) Spectroscopy

The IR spectrum of α-cis-bergamotene would exhibit characteristic absorption bands for its functional groups.

-

C-H stretching: Bands just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds.

-

C=C stretching: A band in the region of 1640-1680 cm⁻¹ corresponding to the double bonds.

-

C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the overall molecular structure.

Natural Occurrence and Isolation

α-cis-Bergamotene is a natural product found in the essential oils of a variety of plants.[1] Its presence has been documented in:

-

Anisochilus carnosus (Linn. l.)[6]

-

Schisandra chinensis (berries)[4]

-

Turkish citrus leaves[4]

-

Humulus lupulus (Hops)[2]

-

Perilla frutescens[2]

Isolation Protocol: Hydrodistillation and Chromatographic Separation

A standard laboratory procedure for the isolation of α-cis-bergamotene from plant material involves initial extraction of the essential oil followed by chromatographic purification.

Step 1: Hydrodistillation

-

Preparation: Collect and weigh fresh or dried plant material (e.g., leaves, fruits).

-

Extraction: Place the plant material in a round-bottom flask with a sufficient volume of distilled water.

-

Apparatus: Assemble a Clevenger-type hydrodistillation apparatus.

-

Distillation: Heat the flask to boiling. The steam will carry the volatile essential oils, including α-cis-bergamotene, to the condenser.

-

Collection: The condensed mixture of water and oil is collected, and the less dense oil layer is separated.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.

Step 2: Fractional Distillation or Column Chromatography

-

Fractional Distillation: For larger quantities, vacuum fractional distillation can be employed to separate components based on their boiling points.

-

Column Chromatography: For purification and isolation of individual isomers, column chromatography is typically used.

-

Stationary Phase: Silica gel is a common choice for the separation of terpenes.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the compounds.

-

Fraction Collection: Collect fractions and analyze them by GC-MS to identify those containing pure α-cis-bergamotene.

-

Caption: General workflow for the isolation of α-cis-bergamotene.

Synthesis

Biosynthesis

In nature, all bergamotene isomers are biosynthesized from farnesyl pyrophosphate (FPP).[1] This process is catalyzed by specific enzymes, such as (-)-endo-alpha-bergamotene synthase, which facilitates the complex cyclization of the linear FPP precursor into the characteristic bicyclic structure of bergamotene.[1]

Caption: Simplified biosynthetic pathway to α-cis-bergamotene.

Total Synthesis

The total synthesis of both racemic α-cis- and α-trans-bergamotenes was reported by Snider and Beal in 1988. Their approach utilized an intramolecular ketene cycloaddition as a key step. While the detailed reaction scheme is extensive, the core strategy involved the construction of a suitable precursor that, upon generation of a ketene, would undergo a [2+2] cycloaddition to form the bicyclo[3.1.1]heptane core of the bergamotene skeleton.

Biological Activity and Potential Applications

While much of the research has focused on bergamot essential oil as a whole or its major constituents, there is evidence for the biological activity of bergamotene isomers. These compounds are investigated for their potential applications in the pharmaceutical and agricultural sectors.[6]

Antimicrobial Activity

Essential oils containing bergamotenes have demonstrated broad-spectrum antimicrobial properties.[6] A study on the essential oil of Anisochilus carnosus, which contains (–)-α-cis-bergamotene, showed antibacterial activity against Staphylococcus aureus, with an inhibition zone of 23 mm.[6] This suggests that α-cis-bergamotene contributes to the antimicrobial efficacy of the oil. However, quantitative data such as the Minimum Inhibitory Concentration (MIC) for the pure isolated compound is not widely reported.

Anti-inflammatory Activity

Bergamot essential oil is known to possess anti-inflammatory properties.[7][8] Studies on carrageenan-induced paw edema in animal models have shown a significant reduction in inflammation upon treatment with bergamot oil.[9] This activity is attributed to the complex mixture of compounds within the oil, likely including the various bergamotene isomers. The mechanism is thought to involve the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] Further research is needed to determine the specific contribution and efficacy of isolated α-cis-bergamotene as an anti-inflammatory agent.

Other Potential Applications

Bergamotenes also play a role in plant-insect interactions, acting as pheromones or attractants for predators of herbivores.[1] This suggests potential applications in agriculture for pest management.

Safety and Handling

According to the Safety Data Sheet (SDS) for α-cis-bergamotene (CAS 18252-46-5), the compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices should be followed when handling α-cis-bergamotene, including working in a well-ventilated area and avoiding contact with skin, eyes, and clothing.

References

-

Bergamotene. In: Wikipedia. [Link]

-

alpha-bergamotene (1R,5R,6R*)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene. The Good Scents Company. [Link]

-

alpha-CIS-BERGAMOTENE. PubChem. [Link]

-

This compound. LookChem. [Link]

-

cis-α-Bergamotene. NIST WebBook. [Link]

-

Safety Data Sheet - α-cis-Bergamotene. Angene Chemical. [Link]

- Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition.

- Snider, B. B., & Beal, R. B. (1988). Total Synthesis of Sesquiterpenes via Intramolecular Ketene Cycloadditions. Isocomene, α-cis- and α-trans-bergamotenes. An Approach to Seychellene. The Journal of Organic Chemistry, 53(19), 4508-4515.

- Karaca, M., et al. (2007). Investigation of anti-inflammatory activity of bergamot oil. Indian Journal of Pharmaceutical Sciences, 69(5), 633.

-

Mechanisms Underlying the Anti-Inflammatory Activity of Bergamot Essential Oil and Its Antinociceptive Effects. PMC. [Link]

-

cis-alpha-bergamotene, 18252-46-5. The Good Scents Company. [Link]

- Navarra, M., et al. (2015). Anti-Inflammatory Activity of Citrus bergamia Derivatives: Where Do We Stand?. Molecules, 20(7), 12394-12405.

-

alpha-Bergamotene. PubChem. [Link]

-

INVESTIGATION OF ANTI-INFLAMMATORY ACTIVITY OF BERGAMOT OIL. Journal of Intercultural Ethnopharmacology. [Link]

-

Showing Compound this compound (FDB006612). FooDB. [Link]

-

Chemical Properties of cis-«alpha»-Bergamotene. Cheméo. [Link]

-

Mechanisms Underlying the Anti-Inflammatory Activity of Bergamot Essential Oil and Its Antinociceptive Effects. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H24 | CID 6429303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-α-Bergamotene [webbook.nist.gov]

- 4. α-cis-Bergamotene | CymitQuimica [cymitquimica.com]

- 5. cis-alpha-bergamotene, 18252-46-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms Underlying the Anti-Inflammatory Activity of Bergamot Essential Oil and Its Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejgm.co.uk [ejgm.co.uk]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereochemistry of (-)-endo-α-Bergamotene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-endo-α-Bergamotene is a naturally occurring bicyclic sesquiterpene of significant interest in the fields of chemical synthesis, natural product chemistry, and pharmacology. As with many biologically active molecules, its three-dimensional structure is intrinsically linked to its function. This technical guide provides a comprehensive overview of the stereochemistry of (-)-endo-α-bergamotene, detailing its absolute configuration, methods for its stereochemical determination, and the implications of its specific stereoisomerism on its biological activity. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this fascinating molecule.

Bergamotenes are a class of isomeric sesquiterpenes with the molecular formula C₁₅H₂₄. They are characterized by a bicyclo[3.1.1]heptane core and are found in the essential oils of a variety of plants, including bergamot, carrot, and lavender. The α- and β-isomers of bergamotene differ in the position of a double bond within the bicyclic system. Furthermore, each of these isomers can exist as stereoisomers, most notably as cis (endo) and trans (exo) diastereomers, as well as enantiomers.[1]

The biological activities of bergamotenes are diverse, encompassing antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.[2] The precise stereochemistry of these molecules is a critical determinant of their biological efficacy and selectivity, making a thorough understanding of their three-dimensional structure paramount for any drug development efforts.

The Absolute Configuration of (-)-endo-α-Bergamotene

The stereochemistry of (-)-endo-α-bergamotene is defined by three contiguous stereocenters on the bicyclo[3.1.1]heptane core. The absolute configuration of the naturally occurring (-)-enantiomer has been determined to be (1S, 5S, 6S).[3] The complete IUPAC name for this specific stereoisomer is (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene .[3]

The "endo" designation refers to the relative stereochemistry of the substituent at the C6 position (the 4-methylpent-3-enyl group) with respect to the bicyclic ring system. In the endo isomer, this bulky side chain is oriented towards the interior (concave face) of the bicyclic ring system. This contrasts with the exo isomer, where the side chain is directed away from the ring.

The biosynthesis of (-)-endo-α-bergamotene is catalyzed by the enzyme (-)-endo-α-bergamotene synthase, which facilitates the cyclization of farnesyl pyrophosphate.[1] The stereospecificity of this enzymatic transformation is responsible for the exclusive formation of the (1S, 5S, 6S) stereoisomer in nature.

Stereochemical Elucidation: A Methodological Overview

The unambiguous determination of the stereochemistry of (-)-endo-α-bergamotene relies on a combination of spectroscopic and analytical techniques. For researchers seeking to confirm the stereochemical identity of a sample, the following methodologies are considered the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and readily accessible tool for determining the relative stereochemistry of diastereomers like the endo and exo forms of α-bergamotene.

-

¹H and ¹³C NMR: These one-dimensional techniques provide the foundational information about the chemical environment of each proton and carbon atom in the molecule. While essential for structural confirmation, they are often insufficient on their own to definitively assign stereochemistry.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the carbon skeleton and assigning the ¹H and ¹³C chemical shifts.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique is the cornerstone for determining the relative stereochemistry of (-)-endo-α-bergamotene. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity.[4]

The key to confirming the endo stereochemistry lies in observing specific NOE correlations between the protons of the C6-substituent and the protons on the bicyclic core. In the endo conformer, the 4-methylpent-3-enyl side chain is positioned in close proximity to the endo-protons of the bicyclic system.

Table 1: Expected Key NOE Correlations for (-)-endo-α-Bergamotene

| Proton(s) on C6-Side Chain | Interacting Proton(s) on Bicyclic Core | Expected NOE Intensity | Rationale for Stereochemical Assignment |

| Protons on C1' of side chain | Endo-protons at C7 | Strong | This correlation is a hallmark of the endo configuration, as these protons are spatially close. In the exo isomer, this distance would be significantly larger. |

| Protons on C2' of side chain | Endo-protons at C7 and C4 | Medium to Weak | Further confirms the inward-facing orientation of the side chain. |

| Methyl protons at C6 | Bridgehead proton at C5 | Medium | Provides information about the relative orientation of the methyl group at the quaternary center. |

Experimental Protocol for NOESY Analysis:

A detailed protocol for acquiring high-quality NOESY data is essential for reliable stereochemical assignment.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified (-)-endo-α-bergamotene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

The sample should be free of paramagnetic impurities, which can interfere with the NOE effect. Degassing the sample by several freeze-pump-thaw cycles is recommended for optimal results.

-

-

NMR Instrument Parameters (for a 500 MHz spectrometer):

-

Experiment: 2D NOESY with gradient selection.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Mixing Time (d8): This is a critical parameter. For a molecule of this size, a mixing time in the range of 500-800 ms is a good starting point. A series of experiments with varying mixing times can provide more quantitative distance information.

-

Acquisition Time: Sufficient acquisition time should be allowed to achieve good resolution in both dimensions.

-

Number of Scans (ns): A sufficient number of scans (e.g., 8-16) per increment should be used to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Process the 2D data with appropriate window functions (e.g., sine-bell) and perform baseline correction.

-

Analyze the cross-peaks, paying close attention to the key correlations outlined in Table 1. The presence of strong cross-peaks between the C1' protons of the side chain and the endo-protons at C7 is a strong indicator of the endo stereochemistry.

-

Workflow for Stereochemical Determination using NOESY

Caption: Workflow for endo/exo stereochemical determination using NOESY NMR.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the definitive method. However, a significant challenge for oily natural products like (-)-endo-α-bergamotene is obtaining a single crystal of sufficient quality for diffraction.

Experimental Protocol for Crystallization (General Approach for Oils):

-

Sample Purity: The sample must be of the highest possible purity (>98%).

-

Solvent Screening: A wide range of solvents and solvent mixtures should be screened for their ability to induce crystallization. Common methods include:

-

Slow Evaporation: Dissolve the oil in a volatile solvent (e.g., pentane, diethyl ether) and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the oil in a small vial inside a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the oil solution, reducing its solubility and promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the oil.

-

-

Derivative Formation: If the parent compound fails to crystallize, formation of a crystalline derivative (e.g., with a heavy atom for anomalous dispersion to determine absolute configuration) can be a viable strategy.

Once a suitable crystal is obtained, standard X-ray diffraction data collection and structure refinement procedures can be employed to determine the precise three-dimensional structure, including the absolute configuration.

Stereochemistry and Biological Activity: A Critical Relationship

The specific arrangement of atoms in three-dimensional space is a critical determinant of a molecule's ability to interact with biological targets such as enzymes and receptors. Therefore, the stereochemistry of (-)-endo-α-bergamotene is expected to have a profound impact on its pharmacological profile.

While comprehensive structure-activity relationship (SAR) studies directly comparing the pharmacological effects of all α-bergamotene stereoisomers are limited in the public domain, the existing literature provides strong evidence for the importance of stereochemistry in the biological activity of related terpenes.

For instance, studies on analogs of a related compound, (+)-(E)-endo-β-bergamoten-12-oic acid, have shown that while modifications to the bicyclic ring had minimal effect on its activity as an insect oviposition stimulant, alterations to the side chain were critical. This suggests that the overall shape and functionality of the molecule, dictated by its stereochemistry, are crucial for its interaction with the target receptor.

Furthermore, the biosynthesis of specific stereoisomers of bergamotene in plants for defense and pollinator attraction underscores the high degree of stereoselectivity in biological systems. For example, the emission of α-trans-bergamotene by the tobacco plant serves to attract predatory insects to herbivores.[1]

For drug development professionals, these observations highlight the necessity of working with stereochemically pure compounds. The biological activity of a racemic mixture can be misleading, as one enantiomer may be highly active while the other is inactive or even exhibits off-target effects. Therefore, the development of enantioselective syntheses or efficient chiral separation methods is a critical step in the preclinical development of any chiral drug candidate, including those based on the bergamotene scaffold. The general observation is that different stereoisomers of a chiral molecule can have significantly different biological activities.

Conclusion

The stereochemistry of (-)-endo-α-bergamotene, defined by its (1S, 5S, 6S) absolute configuration and the endo orientation of its C6-substituent, is a key feature that governs its properties and biological activity. The definitive elucidation of this stereochemistry requires a combination of advanced analytical techniques, with NOESY NMR being the most informative for determining the relative endo configuration and X-ray crystallography providing the ultimate proof of absolute stereochemistry. For researchers in natural product chemistry and drug development, a thorough understanding and confirmation of the stereochemistry of (-)-endo-α-bergamotene are essential for advancing our knowledge of its biological potential and for the development of new therapeutic agents based on this intriguing natural product.

References

-

Annaz, H., El Fakhouri, K., Ben Bakrim, W., Mahdi, I., El Bouhssini, M., & Sobeh, M. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition, 1-17. [Link]

-

Wikipedia contributors. (2023). Bergamotene. In Wikipedia, The Free Encyclopedia. [Link]

-

The Good Scents Company. (n.d.). alpha-bergamotene (1R,5R,6R*)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene. Retrieved from [Link]

-

Grokipedia. (n.d.). Exo-alpha-bergamotene synthase. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 86608, alpha-Bergamotene. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6429303, alpha-CIS-BERGAMOTENE. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13889654, (E)-alpha-bergamotene. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). cis-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NMPPDB. (n.d.). α-Bergamotene. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). (E)-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

-

Hegde, V. R., Puar, M. S., Dai, P., & Patel, M. G. (2013). A comparative evaluation of cytotoxicity of root canal sealers: an in vitro study. ISRN dentistry, 2013, 789370. [Link]

-

Strieth-Kalthoff, F., Le, C., & Glorius, F. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 11(13), 3321-3326. [Link]

-

PDTDB. (n.d.). alpha-Bergamotene. Retrieved from [Link]

-

Wadamoto, M., Phillips, E. M., Reynolds, T. E., & Scheidt, K. A. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic Chemistry Portal. [Link]

-

Kawasaki, T., & Soai, K. (2014). Scheme 1.: a) Absolute asymmetric synthesis initiated by symmetry... In ResearchGate. [Link]

-

A Comparative Analysis of Cytotoxicity of Three Different Root Canal Sealers. (2024). In ResearchGate. [Link]

-

Annaz, H., El Fakhouri, K., Ben Bakrim, W., Mahdi, I., El Bouhssini, M., & Sobeh, M. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. PubMed. [Link]

-

Chen, H., Liu, Y., Zhang, Y., Zhang, G., Niu, S., Che, Y., & Zhang, P. (2022). Unusual (2R,6R)-bicyclo[3.1.1]heptane ring construction in fungal α-trans-bergamotene biosynthesis. iScience, 25(5), 104231. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91753502, Npc215012. Retrieved from [Link].

-

Asymmetric Synthesis. (2021, November 11). YouTube. [Link]

-

National Institute of Standards and Technology (n.d.). cis-α-Bergamotene. In NIST Chemistry WebBook. [Link]

-

Di Meo, F., Fabre, A., Gival, V., & Salvagnac, L. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(21), 5192. [Link]

Sources

An In-depth Technical Guide to α-cis-Bergamotene (C15H24) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-cis-bergamotene, a bicyclic sesquiterpene with the molecular formula C15H24. This document delves into the core physicochemical properties, natural prevalence, and biosynthetic origins of this compound. It further details established methodologies for its extraction, isolation, and characterization, equipping researchers with the practical knowledge required for its study. A significant focus is placed on its emerging biological activities, including its anti-inflammatory, antimicrobial, and cytotoxic potential, with an exploration of the underlying mechanisms of action. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals interested in the therapeutic and pharmaceutical applications of α-cis-bergamotene.

Introduction: The Scientific Landscape of α-cis-Bergamotene

α-cis-Bergamotene is a member of the bergamotene family of isomeric sesquiterpenes, characterized by a bicyclo[3.1.1]hept-2-ene skeleton.[1] These volatile organic compounds are prevalent in the essential oils of numerous plant species and contribute to their characteristic aromas.[2] Beyond their olfactory properties, bergamotenes, including the α-cis isomer, are gaining attention for their diverse biological activities.[1] These properties, which range from anti-inflammatory to cytotoxic, position α-cis-bergamotene as a molecule of interest for pharmaceutical and therapeutic development.[1] This guide aims to provide a detailed technical exploration of α-cis-bergamotene, from its fundamental chemistry to its potential applications in drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of α-cis-bergamotene is fundamental for its effective study and application.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C15H24 | [2][3] |

| Molecular Weight | 204.35 g/mol | [1][3] |

| Boiling Point (Predicted) | 259.5 ± 7.0 °C | [1] |

| Density (Predicted) | 0.881 ± 0.06 g/cm³ | [1] |

| logP (Predicted) | 4.46 - 5.91 | [4] |

| Water Solubility (Predicted) | 0.0068 g/L | [4] |

These properties highlight the lipophilic and volatile nature of α-cis-bergamotene, which are critical considerations for its extraction, formulation, and biological activity.

Spectroscopic Characterization for Unambiguous Identification

Accurate identification of α-cis-bergamotene relies on a combination of spectroscopic techniques.

GC-MS is a powerful tool for the identification of α-cis-bergamotene in complex mixtures such as essential oils. The Kovats retention index (RI) is a key parameter for its identification on non-polar columns.

Typical Kovats Retention Indices for cis-α-Bergamotene on a DB-5 column: 1415, 1451[3]

The electron ionization (EI) mass spectrum of α-cis-bergamotene is characterized by a molecular ion peak [M]+ at m/z 204, consistent with its molecular weight. The fragmentation pattern provides further structural information.

The IR spectrum of α-cis-bergamotene would be expected to show characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons, as well as C=C stretching vibrations characteristic of its double bonds.

Natural Occurrence and Biosynthesis

α-cis-Bergamotene is a naturally occurring plant metabolite found in a variety of species.

Natural Sources

This sesquiterpene is a constituent of the essential oils of several plants, including:

-

Anisochilus carnosus: The aerial parts of this plant are a notable source.[1]

-

Carrot (Daucus carota) [2]

-

Bergamot (Citrus bergamia) [2]

-

Lime (Citrus aurantiifolia) [2]

-

Citron (Citrus medica) [2]

Biosynthesis Pathway

All bergamotene isomers, including α-cis-bergamotene, are biosynthesized from farnesyl pyrophosphate (FPP).[2] This process is catalyzed by a class of enzymes known as terpene synthases, such as (-)-endo-alpha-bergamotene synthase.[2]

Caption: Biosynthesis of α-cis-Bergamotene from FPP.

Experimental Protocols: Extraction, Isolation, and Analysis

The following section provides detailed methodologies for the extraction, isolation, and analysis of α-cis-bergamotene.

Extraction of Essential Oils Containing α-cis-Bergamotene

Protocol: Hydrodistillation of Essential Oil from Plant Material (e.g., Anisochilus carnosus)

-

Preparation of Plant Material: Freshly harvested aerial parts of the plant are shade-dried for 48-72 hours and then coarsely powdered.

-

Hydrodistillation:

-

Place 500 g of the powdered plant material in a 5 L round-bottom flask.

-

Add distilled water until the material is fully submerged.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask using a heating mantle to boiling and continue for 3-4 hours.

-

The steam and volatile oils will co-distill, condense, and be collected in the calibrated tube of the Clevenger apparatus.

-

-

Oil Separation:

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully collect the upper oily layer from the collection tube.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the oil in a sealed, dark glass vial at 4°C.

-

Caption: Hydrodistillation Workflow.

Isolation of α-cis-Bergamotene

Protocol: Column Chromatography for Purification

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pour the slurry into a glass column (e.g., 50 cm length, 2 cm diameter) to a height of approximately 40 cm.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve 1-2 g of the essential oil in a minimal amount of n-hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane).

-

-

Fraction Collection:

-

Collect fractions of approximately 10-20 mL.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) and/or GC-MS to identify those containing α-cis-bergamotene.

-

Pool the fractions containing the pure compound.

-

-

Solvent Removal:

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified α-cis-bergamotene.

-

Analytical Quantification

Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program:

-

Initial oven temperature: 60°C, hold for 2 minutes.

-

Ramp rate: 3°C/minute to 240°C.

-

Final hold: 5 minutes at 240°C.

-

-

Injector and Detector Temperatures: 250°C and 280°C, respectively.

-

Quantification: The percentage of α-cis-bergamotene is determined by comparing its peak area to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, a calibration curve with a pure standard is recommended.

Biological Activities and Potential Therapeutic Applications

α-cis-Bergamotene exhibits a range of biological activities that are of significant interest to the pharmaceutical industry.

Anti-inflammatory Activity

Bergamotenes have been shown to possess anti-inflammatory properties.[1] While the specific mechanism of α-cis-bergamotene is still under investigation, it is hypothesized to involve the modulation of key inflammatory pathways.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: α-cis-Bergamotene may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation.[5] α-cis-Bergamotene may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[5]

Caption: Potential Anti-inflammatory Mechanism.

Antimicrobial Activity

Essential oils containing bergamotenes have demonstrated antimicrobial activity against a range of pathogens.[1]

Potential Mechanisms of Action:

-

Disruption of Microbial Membranes: The lipophilic nature of α-cis-bergamotene may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Microbial Enzymes: It may also inhibit essential microbial enzymes involved in metabolism or cell wall synthesis.

Cytotoxic Activity